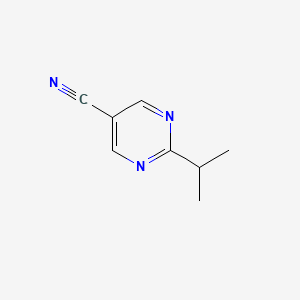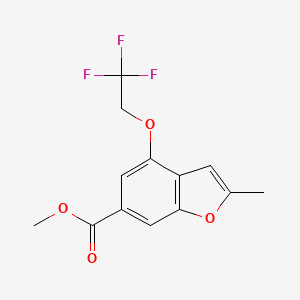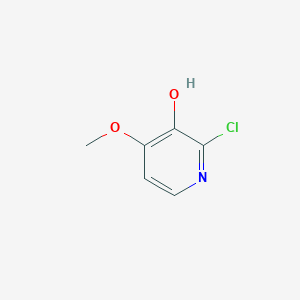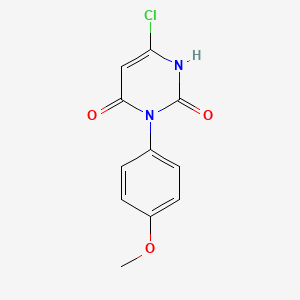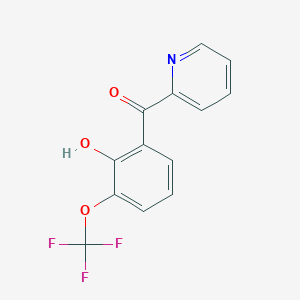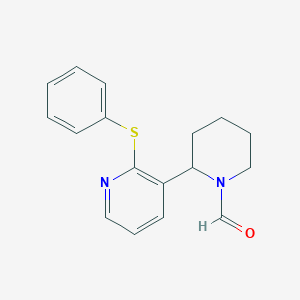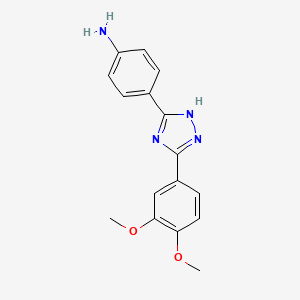
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Es ist ein Derivat von Pyrimidin, einer heterozyklischen aromatischen organischen Verbindung, die Pyridin ähnelt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure umfasst typischerweise die Reaktion von 5-Hydroxyuracil-Derivaten mit Methacrylsäureanhydrid . Die Reaktionsbedingungen erfordern häufig eine kontrollierte Umgebung, um die Stabilität und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann mehrere Schritte umfassen, darunter Kondensationsreaktionen und Reinigungsschritte, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit der Verbindung sicher, was für ihre Anwendungen in verschiedenen Bereichen entscheidend ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, die unterschiedliche Eigenschaften und Anwendungen haben können.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Druck und Wahl des Lösungsmittels spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während Reduktion einfachere Verbindungen mit weniger funktionellen Gruppen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, an die verschiedene Substituenten am Pyrimidinring gebunden sind .
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Herstellung verschiedener Industriechemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Uracil-5-carbonsäure: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.
Isoorotic Acid: Ein weiteres Pyrimidinderivat mit unterschiedlichen Eigenschaften und Anwendungen.
2,4-Dihydroxypyrimidin-5-carbonsäure: Teilt eine ähnliche Grundstruktur, unterscheidet sich jedoch in den daran gebundenen funktionellen Gruppen.
Einzigartigkeit
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-carbonsäure ist aufgrund ihrer spezifischen funktionellen Gruppen und der daraus resultierenden chemischen und biologischen Eigenschaften einzigartig. Seine einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und verschiedene biologische Aktivitäten zu zeigen, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
Molekularformel |
C8H10N2O4 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2,4-dioxo-1-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14) |
InChI-Schlüssel |
VPMVDBMJVKVOTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=O)NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
